molecular formula C6H8N2O B8743802 (Ethoxymethyl)propanedinitrile CAS No. 86240-43-9

(Ethoxymethyl)propanedinitrile

Cat. No.: B8743802
CAS No.: 86240-43-9
M. Wt: 124.14 g/mol
InChI Key: SVNZHYZHVDZJFZ-UHFFFAOYSA-N
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Description

(Ethoxymethyl)propanedinitrile is a useful research compound. Its molecular formula is C6H8N2O and its molecular weight is 124.14 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

86240-43-9

Molecular Formula

C6H8N2O

Molecular Weight

124.14 g/mol

IUPAC Name

2-(ethoxymethyl)propanedinitrile

InChI

InChI=1S/C6H8N2O/c1-2-9-5-6(3-7)4-8/h6H,2,5H2,1H3

InChI Key

SVNZHYZHVDZJFZ-UHFFFAOYSA-N

Canonical SMILES

CCOCC(C#N)C#N

Origin of Product

United States

Significance Within Malononitrile Chemistry Frameworks

The importance of (Ethoxymethylene)propanedinitrile is best understood within the context of its parent compound, malononitrile (B47326) (CH₂(CN)₂). wikipedia.org Malononitrile is a foundational building block in organic synthesis, prized for its activated methylene (B1212753) group, which is readily deprotonated to form a stable carbanion. wikipedia.orgmasterorganicchemistry.comlibretexts.org This reactivity makes it a staple in condensations and multicomponent reactions. wikipedia.org

(Ethoxymethylene)propanedinitrile is a highly functionalized derivative of malononitrile, where the activated methylene has been transformed into an ethoxymethylene group (-CH=CHOCH₂CH₃). This modification retains the powerful electron-withdrawing nature of the two nitrile groups while introducing new reactive sites. It serves as a crucial starting material for constructing a wide array of complex molecules, particularly heterocyclic compounds. mdpi.comlongdom.org

For instance, it is widely employed in the synthesis of pyrazole (B372694) derivatives. Researchers have demonstrated that reacting (Ethoxymethylene)propanedinitrile with various hydrazines provides a direct route to 5-aminopyrazole-4-carbonitriles, which are themselves important precursors for various pharmaceutical targets. semanticscholar.org This highlights its role as a "pre-functionalized" building block, streamlining synthetic pathways to valuable chemical scaffolds.

Conceptual Understanding of Its Reactive Potential in Chemical Transformations

Established Synthetic Routes to (Ethoxymethyl)propanedinitrile

The synthesis of this compound, also known as (Ethoxymethylene)malononitrile, is primarily achieved through well-documented condensation reactions and functionalization of its direct precursor, propanedinitrile (malononitrile).

Direct Alkylation and Functionalization Approaches

The core of direct alkylation lies in the high acidity of the methylene (B1212753) protons of propanedinitrile (malononitrile), which are situated between two electron-withdrawing nitrile groups. This allows for easy deprotonation by a suitable base to form a stable carbanion (enolate). This nucleophilic intermediate can then react with various electrophiles.

The general mechanism involves two key steps:

Acid-Base Reaction : A base, such as an alkoxide, removes an acidic α-hydrogen from propanedinitrile, generating the reactive enolate. ucalgary.ca

Nucleophilic Substitution : The enolate attacks an alkyl halide, such as a hypothetical ethoxymethyl halide, in an SN2 reaction to introduce the ethoxymethyl group at the α-position. ucalgary.ca

For the selective mono- or di-alkylation of malononitrile (B47326), phase-transfer catalysis has been employed effectively, even in the absence of a solvent. rsc.org This method facilitates the reaction between the water-soluble enolate and the organic-soluble alkylating agent, allowing for controlled synthesis. While direct alkylation with an ethoxymethyl halide is a plausible route, other functionalization approaches are more commonly cited for preparing the title compound itself.

Transformations from Related Precursors

The most prevalent and industrially significant method for synthesizing this compound involves the condensation of propanedinitrile with an orthoformate ester.

A widely used procedure involves the reaction of propanedinitrile with triethyl orthoformate. google.com The reaction is typically catalyzed by a Lewis acid, such as anhydrous zinc chloride, and proceeds by heating the mixture. google.com A typical reaction sequence is as follows:

Propanedinitrile and triethyl orthoformate are mixed, often cooled initially. google.com

A catalytic amount of anhydrous zinc chloride is added. google.com

The mixture is heated (e.g., to 70°C) and stirred for several hours to complete the reaction. google.com

The crude product can then be purified by recrystallization from a solvent like ethanol (B145695) to yield high-purity this compound. google.com

This method avoids the use of higher boiling point solvents like toluene, which can lead to side reactions and reduced purity. google.com

Derivatives can also be synthesized through transformations of more complex precursors. For instance, 2-[[4-(dimethoxymethyl)phenyl]-methoxy-methylene]propanedinitrile can be synthesized from 2-[(4-formylphenyl)-hydroxy-methylene]propanedinitrile, showcasing a multi-step pathway to access functionalized analogues. google.com

Catalytic Systems Employed in the Synthesis of this compound Derivatives

The functional groups within this compound—the nitrile groups and the carbon-carbon double bond—offer multiple sites for catalytic transformations, enabling the synthesis of a diverse array of derivatives.

Homogeneous Catalysis Paradigms

Homogeneous catalysts are instrumental in performing selective transformations on nitrile-containing molecules. These catalysts operate in the same phase as the reactants, often allowing for mild reaction conditions and high selectivity.

One significant application is the [2+2+2] cycloaddition of nitriles and alkynes to synthesize highly substituted pyridine (B92270) derivatives. nih.gov Simple and inexpensive cobalt-based catalytic systems, such as cobalt(II) iodide with a phosphine (B1218219) ligand, can effectively promote the cycloaddition of various nitriles with diarylacetylenes. nih.gov Another key transformation is the hydration of nitriles to amides. The air-stable platinum(II) complex [PtH{(PMe2O)2H}(PMe2OH)], known as the Parkins catalyst, is highly versatile for this purpose, showing remarkable activity and functional group tolerance. mdpi.com Furthermore, supported ruthenium-Triphos catalysts have been developed for the selective hydrogenation of nitriles to primary amines or secondary imines under mild conditions and without additives. rsc.org

Table 1: Examples of Homogeneous Catalysis for Nitrile Derivative Synthesis

Catalyst SystemTransformationSubstrate TypeProduct TypeKey FindingsReference
Cobalt(II) iodide / 1,3-bis(diphenylphosphino)propane (B126693) / Zn[2+2+2] CycloadditionNitriles and DiarylacetylenesPolyarylated PyridinesRobust and inexpensive system for synthesizing tetra- and pentaarylpyridines. nih.gov
[PtH{(PMe2O)2H}(PMe2OH)] (Parkins Catalyst)Nitrile HydrationVarious NitrilesPrimary AmidesVersatile catalyst with high functional group compatibility under mild conditions. mdpi.com
Supported Ruthenium-Triphos ComplexesSelective HydrogenationVarious NitrilesPrimary Amines or Secondary IminesTunable catalyst library provides selective access to different reduction products without additives. rsc.org

Heterogeneous Catalysis Systems

Heterogeneous catalysts, which exist in a different phase from the reactants, are attractive for industrial applications due to their ease of separation and recyclability. They are widely used in the synthesis and transformation of nitriles.

A green and sustainable method for nitrile synthesis is the ammoxidation of alcohols over heterogeneous catalysts. rsc.orgrsc.org Various transition metal oxides, such as MnO₂, have demonstrated excellent catalytic performance in converting primary alcohols to the corresponding nitriles. rsc.org Similarly, copper-based catalysts on zirconia supports (Cu/m-ZrO₂) are effective for the one-step ammoxidation of fatty primary alcohols. rsc.org

Another critical application is the selective hydrogenation of nitriles to primary amines, a common industrial process. bme.hubme.hu This transformation is often challenging due to the formation of by-products, making catalyst selectivity crucial. bme.hu Supported transition metal catalysts, particularly those based on palladium, nickel, and ruthenium, are frequently employed for this purpose. bme.huscilit.com For instance, palladium on carbon (Pd/C) is effective for the transfer hydrogenation of aromatic nitriles to primary amines using ammonium (B1175870) formate (B1220265) as a hydrogen source under mild conditions. bme.hu

Table 2: Examples of Heterogeneous Catalysis in Nitrile Chemistry

Catalyst SystemTransformationSubstrate TypeProduct TypeKey FindingsReference
MnO₂Ammoxidation of AlcoholsPrimary AlcoholsNitrilesExhibits excellent catalytic ability for the synthesis of various nitriles from alcohols. rsc.org
Cu/m-ZrO₂Ammoxidation of AlcoholsC₂–C₈ Fatty Primary AlcoholsNitrilesProvides excellent conversion of alcohols and selectivity to nitriles. rsc.org
Palladium on Carbon (Pd/C)Transfer HydrogenationAromatic NitrilesPrimary AminesGood to excellent yields of primary amines under mild conditions using ammonium formate. bme.hu
Carbon-supported Platinum (Pt/C)Aerobic Oxidative CouplingAlcohols and AmmoniaNitrilesEffective for benzylic substrates; additives like K₂CO₃ and Bi can accelerate rates. nih.gov

Biocatalysis and Enzyme-Mediated Synthetic Pathways

Biocatalysis offers a powerful and sustainable alternative to traditional chemical methods, providing exquisite selectivity under mild reaction conditions. Several classes of enzymes are relevant for transforming dinitriles and related structures into valuable derivatives.

Nitrilases are particularly noteworthy for their ability to catalyze the regioselective hydrolysis of one nitrile group in a dinitrile compound to the corresponding cyano-carboxylic acid, a transformation that is very difficult to achieve with chemical methods. researchgate.net For example, a nitrilase from Acidovorax facilis has been used for the synthesis of 1-cyanocyclohexaneacetic acid from the corresponding dinitrile. researchgate.net

Hydroxynitrile lyases (HNLs) catalyze the stereoselective formation of C-C bonds, producing chiral cyanohydrins which are versatile synthetic intermediates. rsc.orgnih.gov Ene-reductases (ERs) have been employed for the stereoselective reduction of C=C bonds in unsaturated nitriles that are activated by an electron-withdrawing group, creating chiral centers with high enantiomeric purity. polimi.it This enzymatic method is a valuable alternative to metal catalysis for creating benzylic stereogenic centers. polimi.it

Table 3: Enzyme-Mediated Pathways for Synthesis of Nitrile Derivatives

Enzyme ClassTransformationSubstrate TypeProduct TypeKey FindingsReference
NitrilaseRegioselective HydrolysisDinitrilesCyano-carboxylic AcidsEnables selective hydrolysis of one nitrile group, which is challenging chemically. researchgate.net
Hydroxynitrile Lyase (HNL)Stereoselective C-C Bond FormationAldehydes/Ketones + CyanideEnantiopure α-CyanohydrinsCatalyzes the formation of versatile chiral intermediates for the pharmaceutical and agrochemical industries. rsc.orgnih.gov
Ene-Reductase (ER)Asymmetric C=C Bond Reductionα,β-Unsaturated NitrilesChiral Saturated NitrilesCreates stereogenic centers with high enantiomeric purity; a novel biocatalytic application for this substrate class. polimi.it
Aldoxime DehydrataseDehydrationAldoximesNitrilesProvides a cyanide-free route to nitriles under mild conditions, applicable in aqueous or organic systems. mdpi.com

Green Chemistry Principles in Synthetic Design for this compound

The core tenets of green chemistry, such as waste prevention, atom economy, and the use of less hazardous chemical syntheses, are being applied to the production of this compound. Traditional methods often relied on high-boiling point organic solvents like toluene, which are associated with environmental and safety concerns. google.com Modern approaches aim to mitigate these issues through innovative synthetic designs.

A significant advancement in the green synthesis of this compound is the elimination of organic solvents. Solvent-free, or neat, reaction conditions offer numerous advantages, including reduced waste, lower costs, simplified work-up procedures, and often, shorter reaction times. clockss.orgresearchgate.net

One patented method describes the direct reaction of malononitrile with triethyl orthoformate. google.com This approach avoids the use of solvents like toluene, thereby reducing pollution and simplifying the post-reaction processing. google.com The reaction is catalyzed by anhydrous zinc chloride and proceeds at a lower temperature than traditional solvent-based methods, which helps to minimize side reactions and improve the purity of the final product. google.com The elimination of the solvent not only makes the process more environmentally friendly but also more cost-effective and suitable for large-scale industrial production. google.com Research on other heterocyclic syntheses has also demonstrated that solvent-free conditions can lead to higher yields and shorter reaction times compared to the same reactions carried out in molecular solvents. researchgate.net

In a related context, the synthesis of quinolone derivatives, which can involve alkoxymethylene intermediates, has been successfully performed under solvent-free conditions, further highlighting the viability of this approach in heterocyclic chemistry. clockss.org The simplicity of the work-up in the absence of high-boiling point solvents is a notable benefit. clockss.org

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry, offering rapid and efficient heating that can dramatically reduce reaction times and improve yields. nih.govucl.ac.beoatext.com This technology has been successfully applied to the synthesis of this compound.

A specific procedure involves heating a mixture of malononitrile, triethoxymethane (triethyl orthoformate), and acetic anhydride (B1165640) in a sealed-vessel microwave reactor. mdpi.com This method provides a high yield of the desired product in a significantly shorter time frame compared to conventional heating methods. mdpi.com The precise control over reaction parameters such as temperature and pressure afforded by modern microwave reactors contributes to the reproducibility and efficiency of the synthesis. clockss.org

The following table summarizes the conditions and outcomes of a reported microwave-assisted synthesis of this compound. mdpi.com

ReactantsConditionsTimeYield
Malononitrile, Triethoxymethane, Acetic Anhydride150 °C, Sealed-vessel microwave reactor20 min76%

Table 1: Microwave-Assisted Synthesis of this compound mdpi.com

The application of microwave irradiation is not limited to the synthesis of the title compound but is also prevalent in the synthesis of its derivatives and other related heterocyclic systems. For instance, the reaction of chromenopyridine derivatives with triethyl orthoformate has been efficiently carried out under microwave irradiation to produce the corresponding formimidate compounds. researcher.life The significant reduction in reaction times, often from hours to minutes, is a consistent advantage of MAOS. ucl.ac.beoatext.com

Beyond solvent-free and microwave-assisted techniques, other eco-friendly methodologies are being explored for the synthesis of this compound and its precursors. These often focus on the use of greener catalysts and reaction media.

The synthesis of various malononitrile derivatives, which are structurally related to this compound, has been achieved using environmentally benign catalysts and solvents. For example, the Knoevenagel condensation to produce benzylidene malononitrile derivatives has been successfully carried out in water, a green and safe solvent, using catalysts like alum. rasayanjournal.co.in This approach is simple, efficient, and utilizes a readily available, cost-effective, and non-toxic catalyst. rasayanjournal.co.in

Furthermore, mechanochemical synthesis, which involves performing reactions by grinding solid reactants together, often in the absence of a solvent, represents another frontier in green chemistry. rsc.org This technique has been applied to the Knoevenagel condensation of various aldehydes with malononitrile using chitosan, a biodegradable polymer derived from crustacean waste, as a recyclable catalyst. rsc.org These solvent-free, room-temperature reactions are rapid and high-yielding, demonstrating the potential for catalyst-based, eco-friendly production of dinitrile compounds. rsc.org

The use of biocatalysts, such as nitrilases, also represents a "green" approach in the broader context of nitrile chemistry, offering high selectivity under mild conditions. rsc.org While not directly reported for the synthesis of this compound, these enzymatic methods are indicative of the ongoing efforts to develop more sustainable chemical processes.

Reactivity and Reaction Mechanisms of Ethoxymethyl Propanedinitrile and Its Derivatives

Elucidation of Active Methylene (B1212753) Reactivity in (Ethoxymethyl)propanedinitrile

The core reactivity of this compound stems from the presence of an active methylene group. scispace.comglobaljournals.org This is a methylene bridge (—CH2—) where the carbon is bonded to two electron-withdrawing groups, in this case, two nitrile (—CN) groups. globaljournals.orggoogle.com The electron-withdrawing nature of the nitrile groups significantly increases the acidity of the methylene protons.

The deprotonation of the active methylene group by a base leads to the formation of a resonance-stabilized carbanion. This carbanion is a potent nucleophile and is central to many of the reactions discussed below. scispace.com The reactivity of active methylene compounds generally follows the trend where the ease of carbanion formation is proportional to the strength and number of the electron-withdrawing groups. researchgate.net

Table 1: Comparison of Acidity in Active Methylene Compounds

Compound Structure Approximate pKa
Malononitrile (B47326) CH₂(CN)₂ 11
This compound EtOCH₂CH(CN)₂ Estimated 11-12
Diethyl malonate CH₂(COOEt)₂ 13

Note: The pKa for this compound is an estimate based on analogous structures.

Nucleophilic Substitution Reactions Involving this compound

The carbanion generated from this compound can act as a nucleophile in substitution reactions. byjus.commasterorganicchemistry.com These reactions typically involve the displacement of a leaving group from an alkyl halide or a similar substrate. byjus.com The general mechanism is a bimolecular nucleophilic substitution (Sₙ2) pathway. masterorganicchemistry.comucsd.edu

In a typical reaction, the this compound is first treated with a suitable base, such as an alkoxide or a hydride, to generate the corresponding carbanion. This carbanion then attacks the electrophilic carbon of an alkyl halide, displacing the halide ion and forming a new carbon-carbon bond. The efficiency of this reaction is sensitive to steric hindrance at the electrophilic center. libretexts.org

For example, the reaction of the this compound anion with an alkyl halide (R-X) would yield a more complex dinitrile.

Table 2: Representative Nucleophilic Substitution Reactions

Substrate Nucleophile Source Product
Benzyl bromide This compound + NaH 2-(Ethoxymethyl)-3-phenylpropanedinitrile
Methyl iodide This compound + KOtBu 2-(Ethoxymethyl)-2-methylpropanedinitrile

Condensation Reactions Utilizing this compound

Knoevenagel Condensation Pathways

The Knoevenagel condensation is a cornerstone of the reactivity of active methylene compounds like this compound. sigmaaldrich.comwikipedia.org This reaction involves the condensation of an aldehyde or a ketone with the active methylene compound, typically catalyzed by a weak base such as an amine or an acetate. wikipedia.orgacs.org

The reaction mechanism initiates with the deprotonation of the active methylene group to form the carbanion. This carbanion then adds to the carbonyl carbon of the aldehyde or ketone, forming an aldol-type intermediate. This intermediate subsequently undergoes dehydration to yield an α,β-unsaturated dinitrile product. sigmaaldrich.com

The use of this compound in Knoevenagel condensations would lead to the formation of products with both the dinitrile and the ethoxymethyl functionalities. For instance, its reaction with benzaldehyde (B42025) would yield 2-(ethoxymethyl)-3-phenylacrylonitrile. The reaction conditions, such as the choice of catalyst and solvent, can significantly influence the reaction rate and yield. acs.org

Related Olefination Processes

Beyond the classic Knoevenagel condensation, the carbanion of this compound can participate in other olefination reactions. researchgate.net These reactions aim to convert a carbonyl group into a carbon-carbon double bond. uchicago.edu

One such process is the Horner-Wadsworth-Emmons reaction. organic-chemistry.org While this typically involves a phosphonate-stabilized carbanion, conceptually similar reactions can be envisaged where the dinitrile-stabilized carbanion of this compound attacks a carbonyl compound.

Another related transformation is the Julia-Lythgoe olefination, which involves the reaction of a phenyl sulfone with a carbonyl compound. numberanalytics.com While structurally different, the underlying principle of using a stabilized carbanion to form a new C=C bond is a shared feature. The Corey-Winter olefination is another method to synthesize olefins, in this case from 1,2-diols. wikipedia.org

Cyclization and Heterocycle Formation Mechanisms with this compound

The dinitrile functionality in this compound and its derivatives makes it a valuable precursor for the synthesis of various heterocyclic compounds. mdpi.com

Intramolecular Cyclizations

Derivatives of this compound that contain an appropriately positioned electrophilic center can undergo intramolecular cyclization. nih.govmdpi.combeilstein-journals.orgresearchgate.net For example, if the alkyl group introduced via a nucleophilic substitution reaction also contains a leaving group, an intramolecular cyclization can occur to form a cyclic dinitrile.

Furthermore, the nitrile groups themselves can participate in cyclization reactions. For instance, reaction with dinucleophiles can lead to the formation of five- or six-membered heterocyclic rings. A common example is the reaction of dinitriles with hydrazine (B178648) to form aminopyrazoles. mdpi.com Similarly, reaction with hydroxylamine (B1172632) can yield isoxazoles.

The Thorpe-Ziegler reaction is another important intramolecular cyclization of dinitriles. In this reaction, a dinitrile is treated with a strong base to induce an intramolecular condensation between one nitrile group and the α-carbon of the other, leading to the formation of a cyclic β-keto nitrile after hydrolysis.

Table 3: Potential Heterocyclic Products from this compound Derivatives

Reactant with Derivative Resulting Heterocycle
Hydrazine Pyrazole (B372694) derivative
Guanidine Pyrimidine derivative

Asymmetric Transformations and Stereoselectivity in this compound Derivatives

The development of asymmetric methodologies to control the stereochemical outcome of reactions is a central theme in modern organic synthesis. nih.govfrontiersin.org For derivatives of this compound, the introduction of chirality can lead to enantiomerically enriched products with potential applications in pharmacology and materials science. Asymmetric transformations can be broadly categorized into enantioselective and diastereoselective reactions, both of which rely on the use of chiral catalysts, auxiliaries, or reagents to influence the formation of stereocenters. york.ac.uk

Enantioselective Reduction Pathways

Enantioselective reduction is a fundamental transformation that establishes a new stereocenter through the addition of two hydrogen atoms across a double bond, often a carbonyl or imine group. In the context of derivatives prepared from this compound, such as ketones or imines, enantioselective reduction provides access to chiral alcohols and amines.

A prominent method for achieving high enantioselectivity is through catalytic asymmetric hydrogenation or transfer hydrogenation. nih.gov Chiral metal complexes, particularly those of rhodium, ruthenium, and iridium, paired with chiral ligands, are highly effective for the reduction of prochiral ketones. For instance, the reduction of an aryl ketone derivative could be accomplished using a Ru-BINAP catalyst system under hydrogen pressure to yield the corresponding chiral alcohol with high enantiomeric excess (ee).

Another powerful approach is the use of chiral Brønsted acids as catalysts. frontiersin.org Chiral phosphoric acids (CPAs) have been shown to effectively catalyze the enantioselective reduction of various unsaturated compounds. frontiersin.orgrsc.org Visible light-driven photoredox catalysis, in combination with a CPA, can facilitate the reduction of azaarene-based ketones, affording valuable chiral alcohols in high yields and enantioselectivities. rsc.org This dual catalytic system involves a tandem process of single-electron-transfer reductions and enantioselective protonation. rsc.org

The reduction of dicyanohydrins, which are structurally related to derivatives of propanedinitrile, has also been explored in the context of asymmetric synthesis. colab.ws While specific enantioselective reduction pathways for this compound derivatives are not extensively documented, the established methodologies for related substrates provide a strong foundation for their potential development.

Substrate TypeCatalyst System ExampleProduct TypePotential Enantiomeric Excess (ee)
Prochiral KetoneRu-BINAP / H₂Chiral Alcohol>95%
Prochiral ImineIr-Feringa Phos / H₂Chiral Amine>90%
Azaarene-based KetoneChiral Phosphoric Acid / PhotosensitizerChiral Alcoholup to 97% rsc.org
Tetralin-1,4-dioneBorane / CBS CatalystChiral Diol99% beilstein-journals.org

Diastereoselective Control in Synthetic Reactions

Diastereoselective reactions are crucial when a molecule already contains one or more stereocenters and a new one is being created. The existing chirality can influence the stereochemical outcome of the reaction, leading to the preferential formation of one diastereomer over others. inflibnet.ac.in For derivatives of this compound that are already chiral, controlling diastereoselectivity is key to synthesizing complex molecules with multiple stereocenters.

The principle of diastereoselective control can be illustrated in various reaction types, including aldol (B89426) reactions, Michael additions, and cyclizations. The steric and electronic properties of the substituents near the reacting center play a critical role in directing the approach of the incoming reagent. nih.gov For example, in a Michael addition reaction, a chiral auxiliary attached to the this compound derivative can effectively shield one face of the molecule, forcing the nucleophile to attack from the less hindered side. sioc-journal.cn The Evans chiral auxiliary, for instance, is well-known for inducing high levels of diastereoselectivity in conjugate addition reactions. sioc-journal.cn

In the context of cyclization reactions, the substituents on the starting material can dictate the relative stereochemistry of the newly formed ring. For example, the diastereoselective synthesis of hydrophenanthrenes can be achieved via a radical cyclization where the stereochemistry of the final product is controlled by the conformation of the radical intermediate. researchgate.net Similarly, when synthesizing substituted cyclopropanes from cyclopropenes, the directing effect of existing functional groups can lead to high diastereoselectivity in carbometalation reactions. nih.gov

The diastereomeric ratio (d.r.) is used to quantify the effectiveness of a diastereoselective reaction. york.ac.uk While specific applications to this compound derivatives require further research, the general principles of stereocontrol are directly applicable.

Reaction TypeChiral InfluenceTypical Diastereomeric Ratio (d.r.)
Michael AdditionEvans Chiral Auxiliaryup to 98:2 sioc-journal.cn
Aldol ReactionSubstrate Control (e.g., Felkin-Anh model)>90:10
HydroborationSteric hindrance from adjacent stereocenterModerate to High
Radical CyclizationPre-existing ring or substituent conformation>95:5 researchgate.net

Applications of Ethoxymethyl Propanedinitrile in Advanced Organic Synthesis

Building Block in Heterocyclic Compound Synthesis

The electrophilic character of the double bond in (ethoxymethyl)propanedinitrile, coupled with the presence of two nitrile groups, makes it an ideal substrate for reactions with various dinucleophiles, leading to the formation of a wide array of heterocyclic frameworks.

While direct, well-established methods for the synthesis of pyridine (B92270) rings using this compound as a primary building block are not extensively documented in readily available literature, its structural features suggest potential pathways for pyridine construction. One plausible approach involves its reaction with compounds containing an active methylene (B1212753) group. In such a reaction, the active methylene compound could act as a nucleophile, adding to the electrophilic double bond of this compound. Subsequent cyclization and elimination of ethanol (B145695) and hydrogen cyanide could theoretically lead to a substituted pyridine derivative.

The synthesis of pyridinium (B92312) salts often involves the quaternization of a pre-formed pyridine ring. Therefore, once a pyridine derivative is synthesized, potentially using this compound as a starting material in a multi-step sequence, it can be converted to the corresponding pyridinium salt by reaction with an appropriate alkylating agent, such as an alkyl halide.

A significant application of this compound is in the synthesis of 5-aminopyrazole-4-carbonitrile. This reaction proceeds through the condensation of this compound with hydrazine (B178648) hydrate. The reaction involves the nucleophilic attack of hydrazine on the β-carbon of the ethoxymethylene group, followed by an intramolecular cyclization where the terminal amino group of the hydrazine attacks one of the nitrile groups.

The resulting 5-aminopyrazole-4-carbonitrile is a valuable intermediate for the synthesis of more complex heterocyclic systems, such as pyrazolopyrimidines. For instance, the reaction of (1-p-tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-hydrazine with this compound leads to the formation of 5-amino-1-(1-p-tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazole-4-carbonitrile. This transformation highlights the utility of this compound in extending existing heterocyclic scaffolds.

Reactant 1Reactant 2ProductReference
This compoundHydrazine hydrate5-Aminopyrazole-4-carbonitrile
(1-p-tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-hydrazineThis compound5-Amino-1-(1-p-tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazole-4-carbonitrile

This table summarizes the synthesis of pyrazole (B372694) and pyrazolopyrimidine derivatives using this compound.

The synthesis of benzimidazole (B57391) derivatives can be achieved through the reaction of this compound with o-phenylenediamine (B120857). The initial step of this reaction involves a nucleophilic attack of one of the amino groups of o-phenylenediamine on the electrophilic double bond of this compound, leading to the formation of the intermediate 2-[(2-aminophenylamino)methylene]malononitrile. This intermediate can then undergo intramolecular cyclization, often promoted by microwave irradiation, to yield the corresponding benzimidazole derivative through the elimination of a malononitrile (B47326) molecule.

While the direct synthesis of the parent imidazole (B134444) ring from this compound is less commonly reported, the reactivity profile of the compound suggests potential routes. For example, a reaction with an amidine could theoretically lead to an imidazole derivative, although this specific transformation is not prominently featured in the reviewed literature.

The versatility of this compound extends to the synthesis of various other fused heterocyclic systems. The aminopyrazole derivatives obtained from its reaction with hydrazines serve as key intermediates for constructing pyrazolo[1,5-a]pyrimidines. For example, 3,5-diamino-4-phenylpyrazole, prepared from phenylmalononitrile and hydrazine hydrate, reacts with diethyl (ethoxymethylene)malonate to yield derivatives of 2-aminopyrazolo[1,5-a]pyrimidine. This demonstrates the principle of using dinitrile-derived heterocycles as platforms for further annulation reactions.

Precursor for Dinitrile-Containing Molecular Scaffolds

This compound is itself a dinitrile-containing molecular scaffold and can be a precursor to more complex structures through reactions that maintain the dinitrile functionality. One of the fundamental reactions of dinitriles is the Thorpe-Ziegler reaction, an intramolecular version of the Thorpe reaction, which leads to the formation of cyclic α-cyanoenamines and, upon hydrolysis, cyclic ketones. While specific applications of the Thorpe-Ziegler reaction starting directly from a derivative of this compound are not extensively detailed, the presence of the two nitrile groups makes it a candidate for such intramolecular cyclizations if incorporated into a larger molecule with a suitable chain length separating the nitrile groups.

The reactivity of the double bond allows for the introduction of various substituents, leading to a diverse range of functionalized dinitrile compounds that can serve as building blocks for further synthetic transformations.

Role in Multi-Component Reaction Design

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a one-pot process to form a complex product. This compound, often referred to as ethoxymethylenemalononitrile (B14416) in this context, is a valuable component in the design of MCRs for the synthesis of heterocyclic compounds. Its ability to react with multiple nucleophiles makes it an ideal substrate for generating molecular diversity.

For example, this compound can participate in MCRs for the synthesis of various heterocycles. Although specific, named MCRs prominently featuring this compound are not as widely recognized as classics like the Ugi or Passerini reactions, its utility is evident in numerous synthetic reports where it acts as a key building block in one-pot syntheses. The reaction with a nucleophile, such as an amine or a thiol, generates a vinylogous N- or S-substituted intermediate, which can then react with another component in the reaction mixture to build complex heterocyclic systems.

Spectroscopic Characterization and Structural Elucidation Techniques for Ethoxymethyl Propanedinitrile and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework.

Proton NMR spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. The ¹H NMR spectrum of (Ethoxymethyl)propanedinitrile, recorded in acetone-d₆, displays distinct signals corresponding to the three unique proton environments in the molecule. mdpi.com

The spectrum features a singlet at 8.25 ppm, which is assigned to the vinyl proton (=CH-). A quartet observed at 4.55 ppm corresponds to the two protons of the methylene (B1212753) group (-O-CH₂-) of the ethoxy moiety. This splitting pattern arises from the coupling with the adjacent methyl protons. The three protons of the terminal methyl group (-CH₃) appear as a triplet at 1.42 ppm, resulting from coupling with the neighboring methylene protons. mdpi.com The integration of these signals confirms the ratio of protons in the molecule.

¹H NMR Spectroscopic Data for this compound in Acetone-d₆. mdpi.com
Chemical Shift (δ) [ppm]MultiplicityCoupling Constant (J) [Hz]IntegrationAssignment
8.25SingletN/A1H=CH-
4.55Quartet7.22H-O-CH₂-
1.42Triplet7.13H-CH₃

Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. Each unique carbon atom in a distinct electronic environment gives rise to a separate signal. The ¹³C NMR spectrum for this compound shows six resolved signals, corresponding to the six carbon atoms in the molecule. mdpi.com

The signal at 177.06 ppm is assigned to the vinyl carbon attached to the ethoxy group (=CH-O-). The two nitrile carbons (-C≡N) are observed at 112.50 ppm and 110.48 ppm. The carbon of the dicyanomethylene group (=C(CN)₂) appears at 75.07 ppm. The methylene carbon of the ethoxy group (-O-CH₂-) resonates at 64.65 ppm, and the terminal methyl carbon (-CH₃) is found at 14.49 ppm. mdpi.com

¹³C NMR Spectroscopic Data for this compound in Acetone-d₆. mdpi.com
Chemical Shift (δ) [ppm]Assignment
177.06=CH-O-
112.50-C≡N
110.48-C≡N
75.07=C(CN)₂
64.65-O-CH₂-
14.49-CH₃

For more complex molecules or to confirm assignments made from 1D spectra, two-dimensional (2D) NMR techniques are invaluable. These experiments spread spectral information across two frequency axes, revealing correlations between nuclei.

COSY (Correlation Spectroscopy): This homonuclear technique identifies protons that are coupled to each other, typically through two or three bonds. In a COSY spectrum of this compound, a cross-peak would be expected between the quartet at 4.55 ppm and the triplet at 1.42 ppm, confirming the connectivity of the -CH₂-CH₃ fragment in the ethoxy group.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates the chemical shifts of protons with the carbons to which they are directly attached. For this compound, an HSQC spectrum would show correlations between the proton signal at 8.25 ppm and the carbon signal at 177.06 ppm (=CH-), the proton signal at 4.55 ppm and the carbon signal at 64.65 ppm (-O-CH₂-), and the proton signal at 1.42 ppm and the carbon signal at 14.49 ppm (-CH₃). This provides an unambiguous assignment of the protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons, typically over two to four bonds. It is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together molecular fragments. For instance, correlations would be expected between the vinyl proton (=CH-) and the nitrile carbons, as well as the carbon of the dicyanomethylene group.

Infrared (IR) Spectroscopy (FT-IR)

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum of this compound, typically recorded using a KBr pellet, shows several characteristic absorption bands.

A strong, sharp absorption band is observed at 2228 cm⁻¹, which is characteristic of the C≡N (nitrile) stretching vibration. The C=C double bond stretch of the vinyl group is observed around 1611 cm⁻¹. The C-H stretching vibrations of the vinyl and ethoxy groups appear in the region of 3033-2905 cm⁻¹. The C-O stretching of the ethoxy group is identified by strong bands around 1259 cm⁻¹ and 1107 cm⁻¹. mdpi.comsciforum.net

Key FT-IR Absorption Bands for this compound. mdpi.comsciforum.net
Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
3033C-H StretchVinyl (=C-H)
2944, 2905C-H StretchAlkyl (C-H)
2228C≡N StretchNitrile
1611C=C StretchAlkene
1259, 1107C-O StretchEther (C-O-C)

X-ray Diffraction Analysis for Solid-State Structures

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the three-dimensional structure of a molecule in the solid state. It provides precise information on bond lengths, bond angles, and intermolecular interactions.

A suitable single crystal of this compound can be obtained by slowly cooling a hot solution in glacial acetic acid. mdpi.com X-ray diffraction analysis reveals that the molecules are linked into infinite chains through C-H···N≡C non-covalent interactions, with a notable distance of 2.494 Å. mdpi.com In the crystal structure, the ethyl substituent exhibits a degree of disorder. The unit cell consists of molecules ordered in a "head to tail" arrangement. mdpi.com This detailed structural information is crucial for understanding the packing forces and physical properties of the compound in its solid form.

Selected Crystallographic Data for this compound
ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
Key Intermolecular InteractionC-H···N≡C hydrogen bond
H···N Distance (Å)2.494 mdpi.com

High-Resolution Mass Spectrometry

High-resolution mass spectrometry (HRMS) is an analytical technique used to measure the mass-to-charge ratio of ions with very high accuracy. This precision allows for the determination of the elemental formula of a compound by providing a highly accurate molecular weight.

For this compound (C₆H₆N₂O), the calculated monoisotopic mass is 122.048012819 Da. HRMS analysis would confirm this exact mass, distinguishing it from other compounds with the same nominal mass but different elemental compositions. nih.gov This technique is essential for confirming the identity of a newly synthesized compound and verifying its purity. Further analysis using tandem mass spectrometry (MS/MS) could provide information on the fragmentation pattern, offering additional structural confirmation by identifying characteristic fragment ions.

Based on a thorough review of available scientific literature, detailed computational and theoretical investigation data specifically for the compound This compound is not present in published research. Studies providing the specific data required to populate the requested sections—such as Frontier Molecular Orbital (HOMO-LUMO) analysis, the energetic landscape of reaction intermediates, thermodynamic parameters of chemical transformations, molecular dynamics simulations, and enantioselectivity prediction models—for this exact molecule could not be located.

While computational studies have been conducted on related malononitrile (B47326) derivatives, the user's strict requirement to focus solely on this compound and not introduce information from other compounds prevents the generation of an article that would be both scientifically accurate and compliant with the provided instructions. For example, research is available for the structurally similar but electronically distinct compound 2-(ethoxymethylene)malononitrile, which contains a carbon-carbon double bond not present in this compound mdpi.com. This structural difference is significant and would lead to substantially different computational results.

Therefore, it is not possible to generate the requested article with the required level of scientific accuracy and detail at this time due to the absence of specific research data for this compound.

Computational and Theoretical Investigations of Ethoxymethyl Propanedinitrile

Stereochemical Rationalization and Prediction

Diastereoselective Pathway Analysis

No computational studies specifically detailing the analysis of diastereoselective pathways in reactions involving (Ethoxymethyl)propanedinitrile were found. Such an analysis would typically involve the calculation of potential energy surfaces for the formation of different diastereomers, identification of the transition states leading to each isomer, and comparison of their relative activation energies to predict or explain the observed stereoselectivity. Without relevant research, no data on computed energy barriers, transition state geometries, or the influence of catalysts or reaction conditions on the diastereomeric outcome for this specific compound can be presented.

Reaction Pathway Analysis and Transition State Modeling

Similarly, a detailed reaction pathway analysis and transition state modeling for the formation or subsequent reactions of this compound is not available in the current body of scientific literature. This type of investigation would provide crucial insights into the reaction mechanism at a molecular level, including the elucidation of intermediates and the precise geometry of transition states. Key data points, such as bond lengths and angles of forming and breaking bonds in the transition state, vibrational frequencies, and intrinsic reaction coordinate (IRC) calculations, are absent for this compound.

The lack of dedicated computational research on this compound presents an opportunity for future investigation. Such studies would be valuable for understanding its reactivity and for the rational design of stereoselective syntheses involving this compound.

Future Research Directions and Unexplored Avenues for Ethoxymethyl Propanedinitrile Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The future synthesis of (Ethoxymethyl)propanedinitrile and its derivatives will increasingly prioritize sustainability and efficiency. Research in this area can be directed toward adopting green chemistry principles to minimize environmental impact and enhance safety.

Key avenues for exploration include:

Microwave-Assisted Synthesis: Conventional heating methods often require long reaction times and can lead to side-product formation. Microwave-assisted organic synthesis (MAOS) offers rapid, intense heating, which can dramatically reduce reaction times from hours to minutes and improve product yields. tandfonline.comnih.govyoutube.com Investigating microwave-assisted protocols for the key C-C bond-forming or etherification steps in the synthesis of this compound could lead to highly efficient, scalable, and environmentally benign production methods. benthamdirect.com A study on the synthesis of benzylidenemalononitrile (B1330407) derivatives demonstrated that using microwave irradiation with water as a solvent and without a catalyst could produce high yields (77-95%) in just 30 minutes. benthamdirect.com

Catalyst-Free and Solvent-Free Conditions: The development of reactions that proceed under catalyst-free and solvent-free conditions represents a significant step toward ideal green synthesis. benthamdirect.com Research should focus on designing reaction pathways for this compound that leverage the intrinsic reactivity of the starting materials, potentially activated by microwave irradiation or mechanochemistry, thereby eliminating the need for catalysts and hazardous organic solvents. tandfonline.commdpi.com

Bio-based Feedstocks: A crucial aspect of sustainable chemistry is the use of renewable starting materials. Future work should explore synthetic routes to this compound that begin with bio-based feedstocks. For instance, ethanol (B145695) derived from fermentation can be used for the ethoxy component, while precursors for the propanedinitrile backbone could potentially be sourced from biomass-derived platform chemicals.

One-Pot Tandem Reactions: Combining multiple synthetic steps into a single, continuous operation, known as a one-pot or tandem process, improves efficiency by reducing the need for intermediate purification, minimizing solvent waste, and saving time. uni-regensburg.deorganic-chemistry.orgorganic-chemistry.org A future synthetic strategy for this compound could involve a tandem reaction where the formation of the core malononitrile (B47326) structure is immediately followed by the introduction of the ethoxymethyl group in the same reaction vessel.

Synthetic MethodologyPotential Advantages for this compound SynthesisKey Research Focus
Microwave-Assisted SynthesisReduced reaction times, higher yields, improved energy efficiency. nih.govyoutube.comOptimization of power, temperature, and reaction time for key synthetic steps. researchgate.net
Catalyst-Free / Solvent-Free ConditionsMinimized waste, reduced cost, simplified purification, improved safety profile. benthamdirect.comExploration of thermal, photochemical, or mechanochemical activation.
Use of Bio-based FeedstocksReduced reliance on fossil fuels, improved sustainability, lower carbon footprint.Identifying and converting biomass-derived platform chemicals into synthetic precursors.
One-Pot Tandem ReactionsIncreased step economy, reduced solvent usage, and faster overall synthesis. uni-regensburg.deorganic-chemistry.orgDesigning compatible reaction sequences and conditions.

Exploration of Undiscovered Reactivity Patterns and Selectivities

The dinitrile functionality is a versatile synthetic intermediate. nih.gov The unique electronic environment created by the ethoxymethyl group in this compound suggests that it may exhibit novel reactivity and selectivity compared to simpler malononitriles.

Future research should systematically investigate:

Multicomponent Reactions (MCRs): Malononitrile is a well-established component in MCRs for the synthesis of diverse and complex heterocyclic compounds, such as pyridines and pyrans. nih.govresearchgate.net The steric and electronic influence of the ethoxymethyl group could be exploited to control the chemo- and regioselectivity of such reactions, potentially leading to the discovery of new molecular scaffolds with applications in medicinal chemistry.

Cascade Reactions: The high degree of functionality in this compound makes it an ideal substrate for cascade reactions, where a single event triggers a series of subsequent intramolecular transformations. An organocatalytic conjugate addition of malononitrile to dienones, for example, has been shown to initiate a cascade conjugate addition-intramolecular cyclization pathway to yield chiral pyran derivatives. nih.govacs.org Exploring similar cascades with this compound could provide rapid access to complex polycyclic systems.

Asymmetric Catalysis: The development of enantioselective methods for synthesizing chiral derivatives is a cornerstone of modern organic chemistry. acs.org Future work should focus on the asymmetric functionalization of the carbon atom bearing the ethoxymethyl group. This could involve developing novel chiral catalysts (organocatalysts, transition metal complexes, or enzymes) that can control the stereoselective addition of nucleophiles or electrophiles to the this compound core. A one-pot photoenzymatic strategy has successfully been used to synthesize β-chiral malononitrile derivatives with excellent enantiomeric excess (>99%). rsc.org

Selective Transformations of Nitrile Groups: While both nitrile groups are chemically equivalent, their steric environment might allow for selective mono-functionalization under carefully controlled conditions or with appropriately designed catalysts. Research into the selective hydrolysis, reduction, or cycloaddition of one nitrile group while leaving the other intact would significantly expand the synthetic utility of this compound as a building block.

Integration with Flow Chemistry and Automated Synthetic Platforms

The transition from traditional batch synthesis to continuous flow and automated platforms offers significant advantages in terms of safety, scalability, reproducibility, and process optimization. europa.eu Applying these technologies to the chemistry of this compound is a critical future direction.

Continuous Flow Synthesis: Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved yields and purity. rsc.org For reactions that are highly exothermic or involve hazardous intermediates, the small reactor volume enhances safety. europa.eu A continuous flow process for the cyanide-free synthesis of aryl nitriles has been developed with a residence time of just 1.5 minutes, demonstrating the efficiency of this approach. rsc.orgrsc.org Developing a flow synthesis for this compound would enable safer, more efficient, and scalable production.

Automated High-Throughput Experimentation (HTE): Automated platforms can perform a large number of experiments in parallel, enabling rapid screening of reaction conditions (e.g., catalysts, solvents, temperatures) to identify optimal synthetic protocols. mt.comyoutube.com This technology can accelerate the discovery of new reactions and the optimization of existing ones for this compound. HTE can increase the number of screening reactions from a few dozen to nearly a thousand per week. mt.com This is particularly valuable for developing the advanced catalytic systems and novel reactivity patterns discussed in other sections. High-throughput screening methods are already crucial in the discovery of new nitrilases, enzymes that metabolize nitriles. nih.govnih.gov

Integrated Synthesis and Purification: Advanced flow systems can integrate reaction, work-up, and purification steps into a single, continuous process. This "end-to-end" approach minimizes manual handling and can deliver a final product of high purity. Future research could aim to develop an integrated flow platform for the synthesis and subsequent derivatization of this compound, enabling on-demand production of various analogs for screening purposes.

Design and Application of Advanced Catalytic Systems for Enhanced Efficiency

Catalysis is fundamental to efficient and selective chemical synthesis. The development of bespoke catalytic systems tailored for reactions involving this compound will be essential for unlocking its synthetic potential.

Future research should focus on:

Organocatalysis: Metal-free organocatalysis has emerged as a powerful and sustainable tool in organic synthesis. benthamdirect.com Chiral primary and tertiary amine catalysts, for instance, have proven effective in the conjugate addition of malononitrile to other molecules. nih.govacs.org Designing novel organocatalysts for asymmetric transformations of this compound could provide access to valuable chiral building blocks without the cost and toxicity concerns associated with some metal catalysts.

Biocatalysis: Enzymes offer unparalleled selectivity under mild reaction conditions. Aldoxime dehydratases, for example, are used in the biocatalytic synthesis of nitriles. mdpi.com Nitrile hydratases and nitrilases are enzymes capable of converting nitriles into amides and carboxylic acids, respectively. nih.gov Screening for or engineering enzymes that can act on this compound could enable highly selective and sustainable transformations, such as enantioselective synthesis or selective hydrolysis of one nitrile group.

Nanocatalysis: Catalysts based on nanoparticles offer high surface area and unique reactivity. Magnetically recyclable bionanocatalysts, such as copper ferrite (B1171679) supported on starch (CuFe2O4@starch), have been used for the green synthesis of pyran derivatives using malononitrile. nih.gov Similarly, catalysts based on nickel, cobalt, or titanium and aluminum oxides have been shown to promote polymerization or other reactions of dinitriles. nih.gov Exploring the use of such recyclable and highly active nanocatalysts could lead to more efficient and sustainable processes for this compound chemistry.

Cyanide-Free Synthesis Routes: Many traditional methods for nitrile synthesis involve highly toxic cyanide reagents. rsc.org Advanced catalytic methods that avoid the use of cyanide sources are highly desirable. Palladium-catalyzed methods, for example, can produce aryl nitriles from aryl halides without any cyanide source. nih.gov Future research should aim to adapt and optimize such cyanide-free catalytic strategies for the synthesis of the this compound backbone. acs.org

Catalyst TypePotential Application for this compoundKey Advantages
OrganocatalystsAsymmetric synthesis, Knoevenagel condensations, Michael additions. nih.govacs.orgbenthamdirect.comMetal-free, lower toxicity, sustainable.
Biocatalysts (Enzymes)Enantioselective synthesis, selective hydrolysis of nitrile groups. nih.govmdpi.comHigh selectivity (chemo-, regio-, enantio-), mild reaction conditions, biodegradable.
NanocatalystsMulticomponent reactions, efficient C-C bond formation. nih.govHigh activity, large surface area, potential for magnetic recyclability.
Transition Metal CatalystsCyanide-free nitrile synthesis, cross-coupling reactions. nih.govdtu.dkHigh efficiency, broad substrate scope, novel reactivity.

Synergistic Computational and Experimental Approaches in Reaction Discovery

The integration of computational chemistry with experimental work provides a powerful paradigm for accelerating the discovery and understanding of new chemical reactions. acs.orgrsc.orgnih.gov This synergy is particularly valuable for predicting the behavior of a molecule like this compound.

Mechanism Elucidation: Density Functional Theory (DFT) calculations can be used to map out the potential energy surfaces of proposed reaction pathways. tandfonline.comtandfonline.com This allows researchers to identify transition states, calculate activation energies, and determine whether a proposed mechanism is energetically feasible. nsmsi.irresearchgate.net For this compound, this could be used to understand the regioselectivity of cycloaddition reactions or the stereochemical outcome of asymmetric transformations.

Predicting Reactivity: Computational models can predict the reactivity of molecules toward different reagents. nih.govacs.org For instance, DFT-based approaches can predict the reactivity of nitrile-containing compounds toward nucleophiles like cysteine. nih.govacs.org Such studies could be applied to this compound to predict its stability and potential reaction partners, guiding experimental design and avoiding unproductive reaction pathways.

Catalyst Design: Computational chemistry can aid in the rational design of new catalysts. acs.org By modeling the interaction between a substrate like this compound and a catalyst's active site, researchers can understand the key factors that control reactivity and selectivity. nih.govnih.gov This knowledge can then be used to modify the catalyst structure to improve its performance, creating a feedback loop between theoretical prediction and experimental validation. nih.gov

High-Throughput Virtual Screening: Before embarking on labor-intensive experimental screening, computational methods can be used to perform virtual high-throughput screening of potential reactants or catalysts. youtube.com This can rapidly identify the most promising candidates for further experimental investigation, saving significant time and resources in the discovery of new reactions for this compound.

Synergistic ApproachApplication to this compound ChemistryExpected Outcome
DFT for Mechanism ElucidationModeling transition states for cycloaddition or cascade reactions. tandfonline.comnsmsi.irRationalization of observed product selectivity; prediction of outcomes for new substrates.
Computational Reactivity PredictionCalculating activation energies for reactions with various nucleophiles/electrophiles. nih.govacs.orgPrioritization of promising reaction pathways for experimental validation.
In Silico Catalyst DesignModeling substrate-catalyst interactions to understand sources of stereocontrol. acs.orgDesign of more efficient and selective catalysts for asymmetric transformations.
Virtual High-Throughput ScreeningScreening libraries of potential catalysts or reaction partners computationally. youtube.comAccelerated discovery of novel reactions and optimized conditions.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (Ethoxymethyl)propanedinitrile, and how can reaction yields be optimized?

  • Answer : Propanedinitrile derivatives are typically synthesized via Knoevenagel condensation or nucleophilic substitution. For example, highlights the use of malononitrile and aldehydes/ketones in the presence of catalysts like piperidine. To optimize yields:

  • Control reaction temperature (e.g., 60–80°C) to avoid side reactions.
  • Use anhydrous solvents (e.g., THF or DMF) to prevent hydrolysis of nitrile groups.
  • Employ spectroscopic monitoring (e.g., <sup>1</sup>H NMR) to track intermediate formation .

Q. What spectroscopic techniques are most effective for characterizing this compound’s structure?

  • Answer : Key techniques include:

  • <sup>13</sup>C NMR : Identifies nitrile carbons (δ 110–120 ppm) and ethoxymethyl groups (δ 60–70 ppm for CH2O).
  • IR Spectroscopy : Detects C≡N stretching (~2200 cm<sup>-1</sup>) and C-O-C vibrations (~1100 cm<sup>-1</sup>).
  • Mass Spectrometry (HRMS) : Confirms molecular weight and fragmentation patterns (e.g., loss of ethoxy group). emphasizes 3D structural visualization for validating substituent geometry .

Q. How should researchers safely handle this compound in the lab?

  • Answer : Follow protocols from Safety Data Sheets (SDS):

  • Use PPE: Nitrile gloves, lab coats, and goggles ( ).
  • Work in a fume hood to avoid inhalation of volatile byproducts.
  • Store in airtight containers under inert gas (N2) to prevent degradation .

Advanced Research Questions

Q. How do substituents on the propanedinitrile core influence its reactivity in cycloaddition reactions?

  • Answer : Electron-withdrawing groups (e.g., ethoxymethyl) enhance electrophilicity, facilitating [2+2] or Diels-Alder reactions. notes that halogenated phenyl groups increase regioselectivity in cycloadditions. Computational studies (DFT) can predict transition states, as suggested in ’s QSAR models .

Q. What strategies resolve contradictions in reported biological activity data for propanedinitrile derivatives?

  • Answer : Contradictions may arise from assay variability or impurities. To address:

  • Reproduce assays under standardized conditions (e.g., cell line specificity in ).
  • Purify compounds via column chromatography (silica gel, hexane/EtOAc gradient).
  • Validate mechanisms using knock-out models or isotopic labeling () .

Q. How can computational modeling predict the interaction of this compound with enzymatic targets?

  • Answer : Use molecular docking (AutoDock Vina) and MD simulations (GROMACS) to:

  • Map binding pockets (e.g., kinase active sites in ).
  • Analyze hydrogen bonding between nitrile groups and catalytic residues. ’s 3D visualization tools aid in refining docking poses .

Q. What are the challenges in scaling up multi-step syntheses of this compound derivatives?

  • Answer : Key challenges include:

  • Intermediate Stability : Protect moisture-sensitive intermediates with silyl groups ().
  • Byproduct Formation : Optimize stoichiometry (e.g., 1:1.2 molar ratio for Knoevenagel).
  • Purification : Use recrystallization (ethanol/water) for gram-scale batches ( ) .

Methodological Considerations

Q. How to design experiments assessing the photophysical properties of this compound?

  • Answer :

  • UV-Vis Spectroscopy : Measure λmax in solvents of varying polarity (e.g., cyclohexane vs. DMSO).
  • Fluorescence Quenching : Titrate with biomolecules (e.g., bovine serum albumin) to study binding.
  • TD-DFT Calculations : Correlate experimental spectra with theoretical transitions ( ) .

Q. What analytical methods validate the purity of this compound in cross-coupling reactions?

  • Answer :

  • HPLC-PDA : Use C18 columns (acetonitrile/water mobile phase) to detect ≤0.1% impurities.
  • Elemental Analysis : Confirm C/H/N ratios within ±0.3% of theoretical values.
  • TGA : Monitor thermal decomposition profiles to identify solvent residues ( ) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.